3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide
Description
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methyl-substituted pyrazole core, an amino group at position 3, and a diethyl-substituted carboxamide at position 2. This compound is part of a broader class of pyrazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.
Key structural features include:
- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents: 1-Methyl group: Enhances steric bulk and may influence ring conformation. 3-Amino group: Provides hydrogen-bonding capability and reactivity. 4-Carboxamide (N,N-diethyl): Increases lipophilicity compared to simpler carboxamide derivatives.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-12(3)11-8(7)10/h6H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
CSCMQSOHAKFQSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
One of the primary applications of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is in drug development targeting neurological disorders. Research indicates that compounds within the pyrazole class can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and depression. The compound's ability to modulate enzyme activity and receptor interactions suggests its role as a lead compound in synthesizing new pharmaceuticals aimed at these disorders.
1.2 Anti-inflammatory and Analgesic Properties
Studies have highlighted the anti-inflammatory and analgesic potential of pyrazole derivatives, including this compound. In vivo tests have shown that similar compounds exhibit significant analgesic effects at specific dosages, indicating that this compound may also possess similar properties . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance its efficacy while reducing ulcerogenic potential, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.
Agricultural Applications
2.1 Pesticide Development
The structural characteristics of this compound make it a suitable candidate for agricultural chemicals, particularly in pesticide formulation. Pyrazole derivatives are known for their high efficiency and low toxicity, which are desirable traits in modern pesticide development. The compound can potentially serve as an intermediate for synthesizing novel agrochemicals that target specific pests while minimizing environmental impact .
2.2 Herbicide Activity
Research into related pyrazole compounds has revealed their effectiveness as herbicides. The unique binding interactions facilitated by the pyrazole moiety may allow for selective inhibition of plant growth processes, thus providing an avenue for developing herbicides that are both effective and environmentally friendly .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving the condensation of hydrazines with appropriate carbonyl compounds under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Analgesic Activity Evaluation
In a study evaluating the analgesic properties of pyrazole derivatives, compounds were administered at varying doses to assess their efficacy compared to standard NSAIDs like diclofenac sodium. Results indicated that certain derivatives exhibited comparable analgesic effects with significantly lower ulcerogenic indices, suggesting a favorable safety profile for further development .
Case Study 2: Pesticide Efficacy Testing
Another case study focused on testing the herbicidal activity of synthesized pyrazole derivatives against common agricultural pests. The results demonstrated effective pest control at minimal application rates, highlighting the potential for these compounds to be developed into commercial herbicides with reduced environmental impact .
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural Variations and Physicochemical Properties
The following table summarizes critical differences between 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide and related compounds:
Key Observations:
Substituent Effects on Melting Points: Phenyl-substituted derivatives (e.g., 4a) exhibit higher melting points (247°C) due to strong π-π stacking and crystallinity . In contrast, alkyl-substituted carboxamides (e.g., diethyl or ethyl groups) likely have lower melting points, as seen in related compounds .
The 1-methyl group in the target compound introduces steric hindrance, likely reducing planarity compared to unsubstituted pyrazoles like 4a.
Biological Activity
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. This compound has garnered attention for its diverse biological activities, which are attributed to its unique structural features, including a pyrazole ring, amino group, and carboxamide functional group. The molecular formula is CHNO, with a molecular weight of approximately 228.27 g/mol. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.
The biological activity of this compound is primarily mediated through its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis and cancer metabolism. Studies have demonstrated that it can inhibit both LDHA and LDHB with low nanomolar potency, significantly reducing lactate production in cancer cell lines such as MiaPaCa2 and A673 .
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. IC values for related compounds ranged from 0.02 to 0.04 μM .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Inhibition of Lactate Dehydrogenase : A study focused on the optimization of pyrazole-based LDH inhibitors found that this compound exhibited potent inhibition of LDH enzymatic activity. The study utilized high-throughput screening and structure-based design to identify lead compounds with significant anti-cancer properties .
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of pyrazole derivatives through in vitro assays measuring COX enzyme inhibition. Compounds similar to this compound showed promising results with substantial anti-inflammatory effects comparable to standard treatments like diclofenac .
Comparative Analysis
The following table summarizes the biological activities of various related pyrazole compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Pyrazole ring, amino group | LDH inhibition, anti-inflammatory effects |
| 3-Amino-1H-pyrazole-4-carboxamide | Lacks diethyl and methyl groups | Different pharmacokinetics |
| N,N-Diethyl-1H-pyrazole-4-carboxamide | Lacks amino group | Altered reactivity |
| 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide | Lacks amino and diethyl groups | Different binding properties due to missing groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
